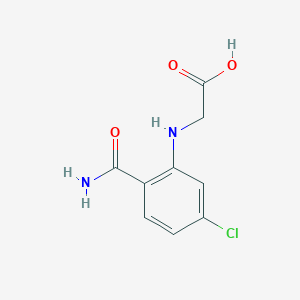

N-(2-carbamoyl-5-chlorophenyl)glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2O3 |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

2-(2-carbamoyl-5-chloroanilino)acetic acid |

InChI |

InChI=1S/C9H9ClN2O3/c10-5-1-2-6(9(11)15)7(3-5)12-4-8(13)14/h1-3,12H,4H2,(H2,11,15)(H,13,14) |

InChI Key |

LWWZZAIYYGROKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NCC(=O)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 2 Carbamoyl 5 Chlorophenyl Glycine

Advanced Synthetic Strategies for N-Substituted Phenylglycine Scaffolds

The construction of the N-(2-carbamoyl-5-chlorophenyl)glycine backbone can be achieved through various synthetic routes. A direct approach involves the reaction of 2,4-dichlorobenzoic acid with glycine (B1666218) in the presence of a base, copper, and oxygen. google.comgoogle.com This method provides a straightforward synthesis of the target molecule. However, the development of more sophisticated strategies focusing on selectivity and molecular diversity remains a key area of research.

Chemo- and Regioselective Synthesis Approaches

The selective synthesis of N-substituted phenylglycine derivatives is crucial for controlling the final product's structure and properties. In the synthesis of this compound, the reaction between 2,4-dichlorobenzoic acid and glycine demonstrates regioselectivity, with the amino group of glycine displacing the chlorine atom at the C-2 position of the benzoic acid. google.comgoogle.com

Further advancements in chemo- and regioselective synthesis often employ transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions have been utilized for the N-arylation of amino acid esters, offering a versatile method for creating the N-phenylglycine core. The choice of ligands and reaction conditions can significantly influence the chemo- and regioselectivity of these transformations, allowing for the synthesis of a wide array of substituted analogs.

Stereoselective Synthesis of Glycine Derivatives

As this compound possesses a stereocenter at the α-carbon of the glycine moiety, controlling its stereochemistry is a critical aspect of its synthesis, particularly for pharmaceutical applications where a single enantiomer is often desired.

The enantioselective synthesis of N-aryl glycine derivatives can be achieved through several methods. One common approach is the use of chiral auxiliaries derived from phenylglycinol, which can direct the stereochemical outcome of subsequent reactions. Another powerful technique is asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. For example, chiral phosphoric acids have been used as catalysts in the enantioselective synthesis of α-arylglycines. The development of chiral supramolecular nanozymes composed of phenylglycine amphiphiles and metal ions has also shown promise for enantioselective catalysis.

| Enantioselective Method | Description | Potential Application to Target Compound |

| Chiral Auxiliaries | Employment of chiral molecules that are temporarily incorporated into the reacting substrate to direct the stereochemical course of a reaction. | A chiral auxiliary could be attached to the glycine molecule before its reaction with 2,4-dichlorobenzoic acid to control the stereochemistry of the final product. |

| Asymmetric Catalysis | Use of a chiral catalyst to selectively produce one enantiomer of the product. | A chiral transition metal catalyst could be used in the N-arylation of a glycine derivative to produce an enantiomerically enriched form of this compound. |

| Supramolecular Catalysis | Utilization of self-assembled chiral structures, such as nanozymes, to create a chiral environment for the reaction. | Chiral nanozymes could potentially be designed to catalyze the enantioselective synthesis of the target compound. |

For racemic mixtures of N-phenylglycine derivatives, attrition-enhanced deracemization, also known as Viedma ripening, presents a compelling method for obtaining a single enantiomer. This process involves the grinding of a slurry of a conglomerate-forming crystalline solid, which, in the presence of a racemizing agent, can lead to the conversion of the entire solid phase to a single enantiomer. This technique has been successfully applied to N-(2-methylbenzylidene)-phenylglycine amide. researchgate.netnih.gov The application of ultrasound has been shown to significantly accelerate the deracemization process. researchgate.net Given the structural similarities, this strategy could potentially be adapted for the deracemization of this compound or its derivatives, provided they form a conglomerate upon crystallization.

Multicomponent Reaction Approaches in Glycine Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs are well-suited for the synthesis of α-amino acid derivatives and could be conceptually applied to the synthesis of the this compound scaffold.

The Ugi and Petasis reactions are prominent examples of MCRs used in the synthesis of N-substituted amino acid derivatives. The Ugi four-component reaction, for instance, involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By carefully selecting the starting materials, a structure analogous to the target compound could be assembled. Similarly, the Petasis three-component reaction of an amine, an aldehyde, and a boronic acid can yield N-substituted glycines.

| Multicomponent Reaction | Reactants | Product Type | Potential for this compound Synthesis |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Could potentially be used to construct the core structure by employing a substituted aniline (B41778), glyoxylic acid, and an appropriate isocyanide. |

| Petasis Reaction | Amine, Aldehyde, Boronic Acid | N-Substituted Glycine | A substituted aminobenzoic acid derivative could be reacted with glyoxylic acid and a suitable boronic acid. |

| Strecker Reaction | Aldehyde, Amine, Cyanide Source | α-Aminonitrile | A substituted aniline could react with glyoxylic acid and a cyanide source, followed by hydrolysis of the nitrile to a carboxylic acid and the carbamoyl (B1232498) group. |

Functional Group Interconversions and Derivatization of the Carbamoyl Moiety

The carbamoyl group (carboxamide) of this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The primary amide of the carbamoyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be dehydrated to a nitrile using various dehydrating agents. Reduction of the amide can yield an amine. Furthermore, the N-H bonds of the primary amide can be substituted to form secondary or tertiary amides.

Reactions such as the Hofmann rearrangement can convert the primary amide into a primary amine with one less carbon atom. Additionally, the carbamoyl group can participate in cyclization reactions. For instance, N-substituted 2-aminobenzamides can be converted into quinazolinones.

The presence of other functional groups in this compound, namely the secondary amine and the carboxylic acid, necessitates careful selection of reaction conditions to achieve selective derivatization of the carbamoyl moiety. For example, selective reaction at the primary amide in the presence of a secondary amine can be challenging but may be achieved under specific conditions, potentially involving carbonyl imidazole (B134444) intermediates.

| Reaction Type | Reagents | Product |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Dehydration | Dehydrating Agents (e.g., POCl₃, SOCl₂) | Nitrile |

| Reduction | Reducing Agents (e.g., LiAlH₄) | Amine |

| N-Alkylation/N-Arylation | Alkyl/Aryl Halides, Base | Secondary/Tertiary Amide |

| Hofmann Rearrangement | Br₂, NaOH | Primary Amine (with loss of C=O) |

| Cyclization | e.g., Ortho esters | Quinazolinone derivative |

Modifications of the Carbamoyl Group

The primary amide, or carbamoyl group (-CONH₂), on the phenyl ring of this compound is a key functional handle for derivatization. Several chemical transformations can be envisioned for this group, altering its electronic and steric properties.

One common modification of a primary amide is its dehydration to form a nitrile (-CN). This reaction fundamentally changes the group's hydrogen bonding capacity and chemical reactivity. Reagents like phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640) (TFAA), or even carbodiimides can facilitate this transformation. peptide.com

Another potential reaction is intramolecular cyclization . Under mildly acidic conditions, N-carbamoyl-amino acids have been shown to cyclize into their corresponding 5-substituted hydantoins. nih.gov For this compound, this would involve the nitrogen of the glycine moiety attacking the carbamoyl carbonyl, leading to a hydantoin (B18101) derivative. This process is often reversible, with the hydantoin yielding the parent amino acid upon acid hydrolysis. nih.gov

Furthermore, the carbamoyl group can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, transforming the parent molecule into a dicarboxylic acid derivative. This new functional group opens up further avenues for derivatization, such as esterification or further amide coupling reactions.

| Modification Type | Reagent/Condition | Resulting Group |

| Dehydration | Trifluoroacetic Anhydride (TFAA) | Nitrile (-CN) |

| Intramolecular Cyclization | Weakly acidic conditions | Hydantoin ring |

| Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) |

Introduction of Diverse Substituents on the Chlorophenyl Ring

The chlorophenyl ring of this compound presents opportunities for substitution to modulate the molecule's properties. The existing substituents—a chlorine atom and an N-(carboxymethyl)carbamoyl group—direct the position of incoming electrophiles. The chlorine is a deactivating but ortho-, para-directing group, while the N-substituted carbamoyl moiety is also ortho-, para-directing.

Electrophilic Aromatic Substitution (EAS) is a primary method for introducing new substituents.

Nitration : Introducing a nitro group (-NO₂) can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. Based on the directing effects of the existing groups, the nitro group would be expected to add at positions ortho or para to the directing groups. The synthesis of related structures, such as 2-chloro-5-sulfamoyl-4-nitrobenzamides, demonstrates that nitration of a 2-chloro substituted ring is a feasible strategy. nih.gov

Halogenation : Further halogenation (e.g., bromination or chlorination) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst.

Friedel-Crafts Reactions : Alkylation or acylation can introduce carbon-based substituents, although the deactivating nature of the chlorine atom might necessitate harsher reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) is also a possibility, particularly for replacing the existing chlorine atom. This reaction typically requires a strong nucleophile and is facilitated by the presence of strongly electron-withdrawing groups on the ring.

Cross-Coupling Reactions , such as the Suzuki or Buchwald-Hartwig reactions, offer a powerful method for forming new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom, significantly diversifying the molecular structure.

| Reaction Type | Typical Reagents | Potential Substituent |

| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂ / FeBr₃ | Bromo (-Br) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group |

Peptide Coupling and Amide Formation in N-Glycine Derivative Synthesis

The carboxylic acid of the glycine moiety in this compound is a prime site for amide bond formation through peptide coupling reactions. This process involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine. uniurb.it This is a cornerstone of peptide synthesis and is used to create a vast array of derivatives. nih.gov

The fundamental principle involves the in-situ generation of a reactive species from the carboxylic acid. A wide variety of coupling reagents have been developed to facilitate this transformation efficiently and to minimize side reactions, most notably racemization of the α-carbon. bachem.comuni-kiel.de

Common classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used activators. peptide.combachem.com To suppress racemization, they are almost always used in conjunction with additives. peptide.com

Onium Salts (Aminium/Uronium and Phosphonium) : These reagents are highly efficient and lead to rapid coupling. bachem.com Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.comuni-kiel.de HATU is often preferred for its ability to reduce racemization. bachem.com

Organophosphorus Reagents : DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is particularly useful for coupling easily epimerized amino acids, such as aryl glycines. peptide.com

Additives play a crucial role in peptide coupling. Compounds like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) react with the activated carboxylic acid to form active esters. These intermediates are less prone to racemization and react cleanly with the amine component to form the desired amide bond. uniurb.it

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Cost-effective; requires additives to suppress racemization. peptide.combachem.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | High reactivity, fast coupling times; HATU is superior for reducing racemization. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for sterically hindered or N-methylated amino acids. peptide.combachem.com |

| Organophosphorus Reagents | DEPBT | Low racemization, particularly for sensitive substrates like aryl glycines. peptide.com |

Scale-Up and Process Chemistry Considerations for this compound

Translating the synthesis of this compound and its derivatives from a laboratory setting to a large-scale industrial process involves a distinct set of challenges and considerations. Process chemistry aims to develop synthetic routes that are not only high-yielding but also safe, cost-effective, environmentally sustainable, and robust. princeton.edu

Key considerations for scale-up include:

Reagent Selection and Cost : Reagents that are feasible for small-scale synthesis may be prohibitively expensive or hazardous for large-scale production. The cost of starting materials, catalysts, and solvents becomes a critical factor.

Solvent Use and "Green Chemistry" : A major goal in modern process chemistry is to reduce the environmental impact, often measured by the Process Mass Intensity (PMI). princeton-acs.org This involves minimizing solvent use, selecting greener solvents (e.g., water, ethanol), and designing processes that allow for solvent recycling. princeton-acs.org

Reaction Conditions and Safety : Exothermic reactions that are easily managed in a lab flask can pose significant safety risks on a large scale. Robust control over temperature, pressure, and reagent addition rates is essential. The thermal stability of reactants, intermediates, and products must be thoroughly evaluated.

Work-up and Purification : Purification by column chromatography, common in research labs, is often impractical and expensive at scale. The ideal industrial process relies on crystallization for purification, which is more scalable and cost-effective. Developing a robust crystallization process is a critical step in process development. princeton-acs.org

Process Intensification : Techniques like continuous flow chemistry are increasingly being adopted to improve safety, efficiency, and consistency. Flow reactors, such as narrow-channel reactors, can offer better heat and mass transfer, allowing for reactions to be run under conditions that would be unsafe in large batch reactors. uwa.edu.au

Optimizing these factors ensures the development of a manufacturing process that is not only economically viable but also safe and environmentally responsible. princeton-acs.orgprinceton-acs.org

Structure Activity Relationship Sar Studies of N 2 Carbamoyl 5 Chlorophenyl Glycine Analogs

Impact of Substituents on Biological Activity Profiles

The biological activity of N-(2-carbamoyl-5-chlorophenyl)glycine analogs is highly sensitive to the nature and position of various substituents. Alterations to the core structure can lead to significant changes in the compound's interaction with biological targets, thereby modulating its activity profile.

The carbamoyl (B1232498) group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. For instance, in the active site of an enzyme, the carbamoyl group can form key hydrogen bonds with amino acid residues, contributing to the binding affinity and inhibitory potency of the compound. The nitrogen and oxygen atoms of the carbamoyl group can participate in a network of interactions that orient the molecule optimally within the binding pocket.

Research on various classes of compounds has demonstrated the importance of the carbamoyl group. For example, in the development of enzyme inhibitors, the replacement of a carboxylate group with a carbamoyl group has been shown to alter the binding mode and selectivity of the inhibitor. In the context of this compound analogs, modifications to the carbamoyl group, such as N-alkylation or its replacement with other functional groups, would be expected to have a profound impact on biological activity.

| Modification of Carbamoyl Group | Expected Impact on Biological Activity | Rationale |

|---|---|---|

| Primary Amide (-CONH2) | Potential for strong hydrogen bonding interactions with the target. | Acts as both a hydrogen bond donor and acceptor. |

| N-Methyl Amide (-CONHCH3) | May increase lipophilicity and alter hydrogen bonding capacity. | Reduces the number of hydrogen bond donors. |

| N,N-Dimethyl Amide (-CON(CH3)2) | Further increases lipophilicity and eliminates hydrogen bond donation. | Can lead to steric hindrance and altered binding orientation. |

| Replacement with Carboxylic Acid (-COOH) | Introduces a negative charge at physiological pH, potentially forming ionic interactions. | Alters the overall physicochemical properties of the molecule. |

| Replacement with Sulfonamide (-SO2NH2) | Can mimic the hydrogen bonding pattern of the carbamoyl group. | Offers a different geometric and electronic profile. |

The presence and position of halogen atoms on the phenyl ring of this compound analogs are significant determinants of their biological activity. Halogens, such as chlorine, can influence a molecule's properties in several ways, including its lipophilicity, electronic character, and metabolic stability.

The chlorine atom at the 5-position of the phenyl ring in the parent compound is expected to increase its lipophilicity, which can enhance its ability to cross biological membranes and improve its oral bioavailability. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic density of the aromatic ring, which can be crucial for interactions with the biological target, such as pi-pi stacking or cation-pi interactions.

The position of the halogen substituent is also critical. For instance, moving the chlorine atom from the 5-position to other positions on the phenyl ring (ortho, meta, or para relative to the glycine (B1666218) linkage) could drastically alter the molecule's conformation and how it fits into a receptor's binding site. Studies on other chlorinated aromatic compounds have shown that the position of the chlorine atom can affect the compound's selectivity for different receptor subtypes. nih.gov

Moreover, the type of halogen can also play a role. Replacing chlorine with other halogens like fluorine, bromine, or iodine would alter the steric bulk and electronic properties of the molecule, leading to different biological activities. For example, fluorine is often used to block metabolic oxidation at a specific position, thereby increasing the compound's half-life.

| Halogen Substitution on Phenyl Ring | Expected Impact on Biological Activity | Rationale |

|---|---|---|

| 5-Chloro (Parent Compound) | Contributes to the established activity profile. | Increases lipophilicity and influences electronic properties. |

| 2-Chloro or 6-Chloro | May introduce steric hindrance and alter the preferred conformation. | Could lead to a loss of activity or a change in selectivity. |

| 4-Chloro | Alters the electronic distribution and steric profile. | Could result in a different binding mode or affinity. |

| 5-Fluoro | May block metabolic oxidation and increase bioavailability. | Minimal steric impact compared to chlorine. |

| 5-Bromo | Increases lipophilicity and steric bulk. | Could enhance binding through halogen bonding. |

The glycine moiety in this compound serves as a flexible linker and its modification can significantly impact the compound's biological activity. The carboxylic acid and the alpha-carbon of the glycine are key points for potential modifications.

The carboxylic acid group is typically ionized at physiological pH, allowing for potent ionic interactions with positively charged residues in a receptor binding pocket. Esterification or amidation of this group would neutralize the charge and is likely to reduce binding affinity, unless the ester or amide itself can engage in other favorable interactions.

Modifications at the alpha-carbon of the glycine moiety can introduce steric bulk and chirality. Replacing one of the alpha-hydrogens with a small alkyl group, such as a methyl group to form an alanine (B10760859) analog, would restrict the conformational flexibility of the linker. This can be beneficial if the constrained conformation is the bioactive one, but detrimental if it prevents the molecule from adopting the necessary shape to bind to its target. The introduction of a chiral center at the alpha-carbon also means that the different enantiomers could have vastly different biological activities.

| Modification of Glycine Moiety | Expected Impact on Biological Activity | Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) | Forms key ionic interactions with the target. | Essential for binding in many cases. |

| Methyl Ester (-COOCH3) | Neutralizes the negative charge, potentially reducing binding affinity. | Increases lipophilicity and may act as a prodrug. |

| Amide (-CONH2) | Neutralizes the charge and introduces hydrogen bonding capabilities. | Alters the physicochemical properties. |

| Alpha-Methyl Substitution (Alanine analog) | Restricts conformational flexibility and introduces chirality. | May lead to increased potency or selectivity for one enantiomer. |

| Alpha-Phenyl Substitution (Phenylglycine analog) | Significantly increases steric bulk and introduces additional aromatic interactions. | Could enhance binding but may also lead to steric clashes. |

Stereochemical Influence on Structure-Activity Relationships

When modifications to the glycine moiety of this compound analogs introduce a chiral center, the stereochemistry of the molecule becomes a critical factor in its biological activity. Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug may be significantly more active than the other.

For instance, if the alpha-carbon of the glycine is substituted, creating (R)- and (S)-enantiomers, it is likely that one will fit more favorably into the binding site of the target protein. This preferential binding can be due to a more optimal orientation of key functional groups for interaction with the receptor. The less active enantiomer may bind with lower affinity or not at all, and in some cases, it could even have off-target effects.

The stereochemical configuration can also influence the molecule's pharmacokinetic properties, such as its metabolism and distribution. Enzymes are often stereoselective, meaning they may metabolize one enantiomer more rapidly than the other, leading to different durations of action. Therefore, the synthesis and testing of individual enantiomers are crucial steps in the SAR studies of such analogs to identify the more potent and safer stereoisomer.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of this compound analogs aims to identify the low-energy conformations that the molecule is likely to adopt and to correlate these with its observed biological activity. The bioactive conformation is the specific 3D arrangement of the molecule when it binds to its biological target.

The flexibility of the glycine linker allows the phenyl ring and the carboxylic acid to adopt various spatial arrangements relative to each other. The presence of substituents on the phenyl ring and modifications to the glycine moiety will influence the preferred conformations. For example, a bulky substituent at the ortho-position of the phenyl ring could restrict rotation around the phenyl-nitrogen bond, favoring certain conformations over others.

Computational methods, such as in silico conformational searches and energy calculations, are powerful tools for studying the conformational preferences of molecules. These methods can systematically explore the conformational space of a molecule and calculate the relative energies of different conformations.

A conformational search algorithm can generate a large number of possible conformations by systematically rotating the rotatable bonds in the molecule. For each generated conformation, its potential energy is calculated using molecular mechanics or quantum mechanics methods. The results provide a set of low-energy conformations that are likely to be populated at physiological temperatures.

By comparing the low-energy conformations of active and inactive analogs, it is possible to develop a hypothesis about the bioactive conformation. For example, if all active analogs can easily adopt a certain conformation that is not accessible to inactive analogs, it is likely that this conformation is the one required for binding to the target. This information is invaluable for the rational design of new, more potent analogs with optimized conformational properties. Computational studies on similar N-substituted glycine peptides have been used to understand their conformational stability and secondary structure preferences.

Spectroscopic Techniques for Solution-State Conformational Analysis

The three-dimensional conformation of this compound and its analogs in solution is a critical determinant of their biological activity. Spectroscopic techniques are powerful, non-invasive tools for elucidating the conformational preferences of these molecules. wikipedia.org Among the various methods, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative for studying the solution-state structure and dynamics of N-phenylglycine derivatives. nih.govbeilstein-journals.org

One-dimensional and two-dimensional NMR experiments can provide detailed insights into the spatial relationships between atoms within the molecule. For instance, temperature-dependent ¹H NMR spectroscopy can be employed to study the rotational barriers around amide bonds, revealing the presence of different rotamers (cis/trans isomers) in solution. beilstein-journals.org The coalescence temperature, at which the signals for the distinct rotamers merge, can be used to calculate the Gibbs free activation energy (ΔG‡) for the rotational barrier.

While specific NMR studies on this compound were not found in the public domain, the principles of conformational analysis using NMR are well-established for related N-substituted glycine compounds. nih.gov For a hypothetical analog, a combination of coupling constant analysis, which provides information about dihedral angles, and NOE-derived distance restraints can be used to build a model of the predominant solution-state conformation.

To illustrate how data from such studies would be presented, a hypothetical data table is shown below. This table outlines key NMR parameters that would be used to define the conformational properties of a series of analogs.

Table 1: Hypothetical NMR Data for Conformational Analysis of this compound Analogs

| Analog ID | Key ¹H Chemical Shifts (ppm) | Coupling Constants (J, Hz) | Key NOE Correlations | Predominant Conformation |

|---|---|---|---|---|

| Analog A | H-N: 8.5, H-α: 4.1 | ³J(H-N, H-α) = 7.5 | H-α ↔ ortho-H of phenyl | Extended |

| Analog B | H-N: 8.2, H-α: 4.3 | ³J(H-N, H-α) = 6.0 | H-N ↔ ortho-H of phenyl | Folded |

| Analog C | H-N: 8.6, H-α: 4.0 | ³J(H-N, H-α) = 8.0 | H-α ↔ meta-H of phenyl | Twisted |

Ligand Efficiency in Structure-Activity Relationships

In the process of drug discovery and lead optimization, it is crucial to assess not only the potency of a compound but also the efficiency with which it achieves that potency relative to its size. Ligand efficiency (LE) is a widely used metric that normalizes binding affinity for the size of the molecule, typically represented by the number of non-hydrogen atoms (heavy atom count, HAC). wikipedia.orgresearchgate.net It provides a valuable tool for comparing compounds of different sizes and for guiding the optimization of molecular structure to achieve a balance between potency and physicochemical properties. rgdscience.com

The ligand efficiency is calculated using the following formula: LE = (1.37 * pIC₅₀) / HAC where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. A higher LE value is generally desirable, as it indicates a more efficient binding of the ligand to its target. researchgate.net

While specific ligand efficiency data for this compound and its analogs are not publicly available, the application of this metric can be illustrated with a hypothetical example. Consider a series of analogs designed to inhibit a particular enzyme. By calculating the ligand efficiency for each analog, researchers can identify which structural modifications lead to a more efficient interaction with the target.

For instance, adding a bulky substituent to an analog might increase its potency (lower IC₅₀), but it will also increase its heavy atom count. If the increase in potency is not proportional to the increase in size, the ligand efficiency may decrease, suggesting that the added group is not contributing optimally to the binding affinity.

Below is a hypothetical data table illustrating the calculation and use of ligand efficiency and a related metric, lipophilic ligand efficiency (LLE), which relates potency to lipophilicity (logP).

Table 2: Hypothetical Ligand Efficiency Metrics for this compound Analogs

| Analog ID | IC₅₀ (nM) | pIC₅₀ | HAC | logP | LE | LLE (pIC₅₀ - logP) |

|---|---|---|---|---|---|---|

| Analog X | 100 | 7.0 | 15 | 0.47 | 2.5 | 4.5 |

| Analog Y | 50 | 7.3 | 18 | 0.41 | 3.2 | 4.1 |

| Analog Z | 25 | 7.6 | 22 | 0.35 | 3.8 | 3.8 |

In this hypothetical example, although Analog Z is the most potent, Analog Y shows a better balance of potency and size as indicated by its higher ligand efficiency. Such analyses help in selecting promising candidates for further development by focusing on compounds that make efficient use of their atomic composition to achieve high affinity. taylorandfrancis.com

Molecular Mechanisms of Action and Target Interactions

Enzyme Inhibition Studies of N-(2-carbamoyl-5-chlorophenyl)glycine Derivatives

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signaling pathways. The PDE4 family, which includes subtypes PDE4A, PDE4B, PDE4C, and PDE4D, is specific for cAMP hydrolysis and is predominantly expressed in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory response by modulating the production of various cytokines.

While direct studies on this compound derivatives as PDE4 inhibitors are not prominently available in the reviewed literature, research on structurally related compounds provides insights into potential mechanisms. For instance, 5-carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors. One such derivative, N-neopentylacetamide derivative 10f , demonstrated significant in vitro inhibitory activity against PDE4B. nih.gov Further structural modifications led to the development of a fused bicyclic lactam scaffold, compound 39 , which showed excellent inhibitory activity against lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production. nih.gov

The general structure of this compound, featuring a carbamoylphenyl group, is a common motif in various bioactive molecules. The development of selective PDE4 inhibitors often involves optimizing the interactions within the enzyme's active site. The 3,5-dichloropyridine (B137275) moiety is a critical fragment for achieving high PDE4 inhibitory activity in some classes of inhibitors. nih.gov

Table 1: Inhibitory Activity of Selected PDE4 Inhibitors

| Compound | Target | IC₅₀ (nM) | In Vivo Efficacy |

|---|---|---|---|

| Derivative 10f | PDE4B | 8.3 | ID₅₀ = 16 mg/kg (LPS-induced pulmonary neutrophilia in mice) nih.gov |

| Compound 39 | TNF-α production | 0.21 | 41% inhibition at 1.0 mg/kg (LPS-induced pulmonary neutrophilia in mice) nih.gov |

| SCH 351591 | PDE4 | 58 | Effective against lung inflammation nih.gov |

This table presents data for compounds structurally related to the carbamoylphenyl moiety, illustrating the potential for this scaffold in PDE4 inhibition.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression. HDACs are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. HDAC8 is a class I HDAC that has emerged as a therapeutic target for several conditions. nih.gov

The development of selective HDAC8 inhibitors is an active area of research to minimize off-target effects associated with pan-HDAC inhibitors. nih.govresearchgate.net While specific studies on this compound derivatives as HDAC8 inhibitors are limited in the available literature, the core structure contains features present in known HDAC inhibitors. A typical HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. nih.gov The N-(2-carbamoyl-5-chlorophenyl) portion of the molecule could potentially serve as a cap group.

Research on other classes of HDAC inhibitors has identified potent and selective compounds. For example, compound L20 , which features a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment as a cap group, exhibited class I selectivity with high inhibitory activity against HDAC3. nih.gov

Table 2: Inhibitory Activity of a Selective HDAC Inhibitor

| Compound | Target | IC₅₀ (µM) | Selectivity Index (vs. HDAC6) |

|---|---|---|---|

| L20 | HDAC1 | 0.684 | >1462 nih.gov |

| HDAC2 | 2.548 | >392 nih.gov |

This table showcases the activity of a class I selective HDAC inhibitor, highlighting the potential for designing selective inhibitors based on specific cap group structures.

Alcohol dehydrogenase (ADH) is an enzyme responsible for the metabolism of ethanol. Inhibition of ADH can have various therapeutic applications. Currently, there is no available research specifically investigating the inhibitory effects of this compound or its derivatives on alcohol dehydrogenase.

N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD): This zinc-dependent metalloenzyme is involved in the biosynthesis of N-acylethanolamides, a class of bioactive lipids. The lack of effective NAPE-PLD inhibitors has been a challenge in studying its physiological roles. nih.gov Recently, symmetrically substituted dichlorophenes, such as hexachlorophene (B1673135) and bithionol, have been identified as potent and selective inhibitors of NAPE-PLD. nih.gov Another study identified a quinazoline (B50416) sulfonamide derivative, ARN19874 , as the first selective inhibitor of intracellular NAPE-PLD activity. nih.gov The carbamoylphenyl structure of this compound is distinct from these identified inhibitors.

Arginase, Thymidine (B127349) Phosphorylase, and Fatty Acid Amide Hydrolase (FAAH): There is currently no available scientific literature detailing the inhibitory activity of this compound or its derivatives against arginase, thymidine phosphorylase, or FAAH.

Table 3: Inhibitory Activity of Selected NAPE-PLD Inhibitors

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Lithocholic acid | NAPE-PLD | 68 nih.gov |

| Hexachlorophene (Inh 1) | NAPE-PLD | Data not specified nih.gov |

| Bithionol (Inh 2) | NAPE-PLD | Data not specified nih.gov |

| ARN19874 | NAPE-PLD | Not specified nih.gov |

This table provides examples of identified NAPE-PLD inhibitors from the literature.

Computational Chemistry and Molecular Modeling of N 2 Carbamoyl 5 Chlorophenyl Glycine

Quantum Chemical Investigations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential, Hyperpolarizability)

Quantum chemical investigations use the principles of quantum mechanics to study the electronic structure and properties of molecules. For a molecule like N-(2-carbamoyl-5-chlorophenyl)glycine, these methods would provide deep insights into its intrinsic chemical nature.

Density Functional Theory (DFT) studies would involve calculating the molecule's electron density to determine its optimized geometry and ground-state energy. These calculations would predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional structure.

HOMO-LUMO Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, this analysis would help in understanding its potential to participate in chemical reactions and charge transfer interactions.

Molecular Electrostatic Potential (MEP) mapping would visualize the electrostatic potential on the molecule's surface. This map uses a color spectrum to indicate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). An MEP map of this compound would identify sites prone to electrophilic and nucleophilic attack, which is crucial for predicting intermolecular interactions.

Hyperpolarizability calculations would quantify the non-linear optical (NLO) properties of the molecule. This is important for applications in materials science and photonics. While no specific hyperpolarizability data was found for this compound, such a study would determine its potential for use in NLO devices.

No specific DFT, HOMO-LUMO, MEP, or hyperpolarizability data tables or detailed research findings for this compound were available in the public domain based on the conducted searches.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

For this compound, docking simulations would be performed against the three-dimensional structures of potential protein targets. The simulation's output would include a docking score, representing the predicted binding free energy, and a detailed visualization of the binding pose within the protein's active or allosteric site.

Active Site Binding Characterization

This subsection would focus on docking this compound into the primary binding pocket (active site) of a target protein. The analysis would characterize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the active site. Understanding these interactions is key to explaining the molecule's mechanism of action.

Allosteric Binding Site Analysis

Allosteric sites are locations on a protein distinct from the active site. Binding of a molecule to an allosteric site can modulate the protein's activity. This analysis would involve docking this compound to known or predicted allosteric sites on a target protein to investigate potential regulatory effects.

Specific molecular docking studies, including active site or allosteric site characterizations and corresponding binding affinity data for this compound, were not found in the available literature.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. An MD simulation of this compound, either in a solvent or bound to a protein, would track the movements of its atoms over a specific period.

This analysis would reveal the molecule's conformational flexibility, identify its most stable shapes (conformations), and study the stability of its interactions with a target protein. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the system.

No published molecular dynamics simulation results detailing the conformational stability or interaction dynamics of this compound were identified.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies are broadly categorized as ligand-based or structure-based.

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that are known to bind to the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build models that predict the activity of new molecules. If a set of active molecules with structures similar to this compound were known, LBDD could be used to optimize its structure for better activity.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available. This approach involves using the target's structural information to design or identify ligands that can bind to it with high affinity and selectivity. Molecular docking is a primary tool in SBDD. If the target for this compound were known, SBDD could be used to rationally design more potent derivatives.

No specific studies detailing the application of ligand-based or structure-based drug design approaches to this compound were found in the conducted searches.

Preclinical Pharmacological and Biological Investigations Mechanistic Focus

In Vitro Studies of N-(2-carbamoyl-5-chlorophenyl)glycine and its Derivatives

In vitro studies are fundamental to elucidating the direct effects of chemical compounds on biological systems at the cellular and molecular levels. The following subsections detail the findings from various in vitro assays conducted on this compound and structurally related molecules.

Cellular Pathway Modulation and Signaling

While direct studies on the cellular pathway modulation by this compound are not extensively documented, research on related N-acylglycines suggests potential mechanisms of action. N-acylglycines have been identified as a class of endogenous signaling lipids with diverse biological roles, including anti-inflammatory activity, analgesia, and modulation of electrical signaling. nih.govnih.gov One of the key molecular targets for some N-acylglycines, such as N-arachidonoylglycine, is the G protein-coupled receptor 18 (GPR18). nih.govresearchgate.net Activation of GPR18 can lead to downstream signaling events, including calcium mobilization, which plays a crucial role in various cellular processes. nih.gov

Furthermore, N-arachidonoylglycine has been shown to interact with glycine (B1666218) transporters and inhibit T-type calcium channels, suggesting multiple points of intervention in cellular signaling cascades. nih.govnih.gov The anti-inflammatory effects of N-linoleoylglycine have also been reported, indicating that the N-acylglycine scaffold is a viable candidate for modulating inflammatory pathways. nih.gov Although these findings pertain to N-acylglycines with different acyl chains, they provide a framework for hypothesizing that this compound may also interact with similar targets and pathways, warranting further investigation into its specific molecular interactions.

Apoptosis and Cell Cycle Modulation Studies

The induction of apoptosis and modulation of the cell cycle are critical mechanisms for anticancer agents. Studies on compounds structurally related to this compound have demonstrated significant effects in these areas. For instance, a phytochemical super-cocktail containing various compounds was shown to induce apoptosis and cause cell cycle arrest in breast cancer cells. nih.gov This was evidenced by the downregulation of key proteins involved in cell cycle progression and survival, such as PCNA, Rb, CDK4, and Bcl-2. nih.gov

In a study of new synthetic phenylquinazoline derivatives, two compounds, SMS-IV-20 and SMS-IV-40, were identified as potent activators of apoptosis. nih.gov Their mechanism of action involves the downregulation of pro-survival BCL-2 family members, leading to the release of mitochondrial Cytochrome C. nih.gov Furthermore, benzofuran (B130515) substituted chalcone (B49325) derivatives have been shown to trigger apoptotic cell death through the extrinsic pathway in human lung and breast cancer cells. researchgate.net These findings suggest that the core structures present in these molecules, which share some similarities with this compound, are capable of initiating programmed cell death in cancer cells.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative activity of various compounds structurally related to this compound has been evaluated across a range of cancer cell lines. A comprehensive study on honokiol (B1673403) and its 79 derivatives provided insights into the structure-activity relationship (SAR) for their anti-proliferative effects. nih.gov Among the novel derivatives, compounds A6 and A10 exhibited potent and selective anti-proliferative activities against the K562 cell line, with IC50 values of 5.04 and 7.08 µM, respectively. nih.gov

In another study, N-substituted isosteviol-based 1,3-aminoalcohols were synthesized and evaluated for their anti-proliferative activity against several human tumor cell lines, including A2780, HeLa, MCF-7, and MDA-MB-231. mdpi.com The results indicated that the simultaneous presence of an ester function and a basic secondary amino function was essential for the inhibition of cell growth. mdpi.com Furthermore, a series of 7-chloro-4-aminoquinoline–benzimidazole (B57391) hybrid compounds demonstrated antiproliferative activities, with their SAR being analyzed. researchgate.net These studies highlight the potential of the chemical scaffolds related to this compound to inhibit the proliferation of cancer cells.

Table 1: Anti-proliferative Activity of Honokiol Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A6 | K562 | 5.04 |

| A10 | K562 | 7.08 |

Antiviral and Antifungal Activity Assays

The carbamoyl (B1232498) and chlorophenyl moieties are present in various compounds with demonstrated antimicrobial properties. A series of novel N-phenylbenzamide derivatives were synthesized and assayed for their anti-enterovirus 71 (EV 71) activities in vitro. researchgate.net One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was found to be active against EV 71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 µM. researchgate.net

In the realm of antifungal research, novel benzoylcarbamates bearing a pyridine (B92270) moiety were designed and synthesized. mdpi.com Several of these compounds exhibited significant activity against Botrytis cinerea, with compound 4h showing the best activity against both Sclerotinia sclerotiorum and B. cinerea. mdpi.com Another study focused on 1-(carbamoylmethyl)-2-aryl-3,1-benzoxazines, which were evaluated for their fungicidal activities against various plant fungi. nih.gov Some of these compounds showed good activity, with compound 5i demonstrating 71.9% activity against S. sclerotiorum at a concentration of 25 µg/mL. nih.gov Additionally, a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and showed excellent fungicidal activity against B. cinerea. mdpi.com

Table 2: Antifungal Activity of Benzoylcarbamate 4h

| Fungus | EC50 (µg/mL) |

|---|---|

| Sclerotinia sclerotiorum | 10.85 |

Table 3: Antiviral Activity of N-phenylbenzamide Derivative 1e

| Virus Strain | IC50 (µM) |

|---|

Anti-inflammatory and Antioxidant Activity

N-acylglycines, as a class, have been linked to anti-inflammatory responses. avantiresearch.com Specifically, N-arachidonoylglycine has demonstrated anti-inflammatory activity in vivo. researchgate.net A series of N-(4-substituted phenyl)glycine derivatives were designed and synthesized as potential anti-inflammatory agents. nih.gov The most active compounds showed significant inhibition of carrageenan-induced rat paw edema. nih.gov

In terms of antioxidant activity, several studies have explored compounds with structural similarities to this compound. A range of N-arylbenzamides with varying substitutions were prepared and evaluated for their antioxidant capacity using DPPH and FRAP assays. nih.gov Most of these compounds exhibited improved antioxidative properties relative to the reference molecule BHT. nih.gov Additionally, novel 2-[2-(4-chlorophenyl) benzimidazole-1-yl]-N-(2-arylmethylene amino) acetamides and their thiazolidine (B150603) derivatives were synthesized and showed significant antioxidant effects in vitro. nih.gov Another study synthesized new benzimidazole derivatives containing chlorine and investigated their antioxidant properties. researchgate.net

In Vivo Studies: Mechanistic Insights from Animal Models

While in vivo data for this compound is limited, studies on related N-acylglycines provide valuable mechanistic insights from animal models. N-arachidonoylglycine has been shown to exhibit anti-inflammatory activity in a mouse peritonitis model by reducing the migration of inflammatory leukocytes. researchgate.net This effect is believed to be mediated, at least in part, through the GPR18 receptor. researchgate.net The administration of N-arachidonoylglycine also led to an increase in anti-inflammatory eicosanoids, suggesting a role in the resolution phase of inflammation. researchgate.net

Furthermore, a series of N-(4-substituted phenyl)glycine derivatives were screened for their anti-inflammatory activity using the carrageenan-induced rat paw edema assay. nih.gov The most active compounds demonstrated a significant reduction in edema, indicating their potential to mitigate inflammatory responses in vivo. nih.gov These studies underscore the potential of the N-phenylglycine scaffold to exert anti-inflammatory effects in a whole-organism context, providing a strong rationale for future in vivo investigations of this compound.

Scientific Article on this compound Remains Elusive Due to Lack of Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of available information on the chemical compound this compound. Despite extensive searches, no specific data regarding its preclinical pharmacological and biological investigations, including its metabolic fate, biotransformation pathways, active metabolites, or mechanisms related to neurostabilization and cognitive enhancement, could be retrieved.

The compound, a derivative of phenylglycine, belongs to a class of molecules that have been investigated for their potential to interact with the central nervous system. Generally, substituted phenylglycine derivatives are known to modulate glutamatergic neurotransmission, with some acting on N-methyl-D-aspartate (NMDA) receptors or metabotropic glutamate (B1630785) receptors. This modulation is a key area of research for conditions requiring neurostabilization and cognitive enhancement.

However, the specific substitutions present in this compound—a carbamoyl group at the 2-position and a chloro group at the 5-position of the phenyl ring—define a unique chemical entity for which public-domain research appears to be non-existent. Standard biotransformation pathways for similar compounds could theoretically involve N-acetylation or conjugation with glycine, but without experimental data, this remains speculative. Similarly, the identification of any active metabolites would require dedicated metabolism studies, which have not been published.

Consequently, a detailed article adhering to the requested scientific outline on the metabolic fate, active metabolites, and neurological mechanisms of this compound cannot be generated at this time. The absence of research findings prevents a scientifically accurate and informative discussion on these topics.

Future Directions and Research Perspectives for N 2 Carbamoyl 5 Chlorophenyl Glycine Research

Emerging Synthetic Methodologies for Glycine (B1666218) Derivatives

The synthesis of structurally complex and stereochemically pure glycine derivatives, such as N-(2-carbamoyl-5-chlorophenyl)glycine, is a cornerstone of advancing their research. Current methodologies are increasingly focused on efficiency, sustainability, and the introduction of chiral centers with high precision.

Recent progress in the asymmetric synthesis of arylglycines has been particularly noteworthy. Methodologies employing chiral auxiliaries and catalysts are enabling the production of enantiomerically pure arylglycines. mountainscholar.orgresearchgate.net These approaches, which include cuprate (B13416276) and Friedel-Crafts couplings, have demonstrated high yields and excellent selectivity. mountainscholar.org The development of nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters represents another significant advancement, offering high yields and enantioselectivities for chiral α-aryl glycines. researchgate.net Such techniques could be adapted for the stereoselective synthesis of this compound, providing access to individual enantiomers for pharmacological evaluation.

Furthermore, a growing emphasis is being placed on "green" and catalyst-free synthetic routes . These methods aim to reduce environmental impact by minimizing the use of hazardous reagents and solvents. acs.org For instance, green synthesis approaches for N-substituted glycine derivatives have been developed using water as a solvent, showcasing a more sustainable manufacturing process. acs.org Exploring such methodologies for the synthesis of this compound could offer significant advantages in terms of cost-effectiveness and environmental friendliness.

| Synthetic Approach | Key Features | Potential Application to this compound |

| Asymmetric Synthesis | Use of chiral auxiliaries and catalysts (e.g., Ni-catalyzed hydrogenation) to produce enantiomerically pure compounds. mountainscholar.orgresearchgate.net | Production of specific stereoisomers to investigate differential biological activity. |

| Green Synthesis | Utilization of environmentally benign solvents (e.g., water) and catalyst-free conditions. acs.org | Development of a more sustainable and cost-effective manufacturing process. |

| Cuprate & Friedel-Crafts Couplings | High yield and selectivity for aryl-coupled glycinates. mountainscholar.org | Efficient construction of the core structure of the target molecule. |

Advanced Computational Approaches in Drug Discovery

Computational modeling has become an indispensable tool in modern drug discovery, offering predictive insights into the interactions between small molecules and their biological targets. For compounds like this compound, these in silico methods can accelerate the identification of potential therapeutic targets and guide the design of more potent and selective analogs.

Structure-based drug design (SBDD) and pharmacophore modeling are powerful computational techniques for understanding ligand-receptor interactions. By utilizing the three-dimensional structure of a target protein, SBDD can predict the binding mode and affinity of a ligand. nih.gov This approach is particularly relevant for glycine transporters (GlyT1 and GlyT2), which are potential targets for glycine derivatives. mdpi.com Pharmacophore models, which define the essential steric and electronic features required for biological activity, can be generated from known inhibitors to screen virtual libraries for new lead compounds. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of binding and the conformational changes that occur upon ligand binding. nih.govnih.gov These simulations can help refine docking poses and predict the binding free energies of different analogs, thereby prioritizing compounds for synthesis and experimental testing. For instance, MD simulations have been used to identify key residues in GlyT2 that are crucial for inhibitor binding and selectivity. nih.govnih.gov

| Computational Method | Description | Relevance to this compound Research |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of a biological target to design and optimize ligands. nih.gov | Predicting binding modes and affinities to potential targets like glycine transporters. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups necessary for biological activity. nih.gov | Screening for novel analogs with improved potency and selectivity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the dynamics of ligand-receptor interactions. nih.govnih.gov | Assessing binding stability and understanding the molecular basis of selectivity. |

| Free Energy Perturbation (FEP+) | A rigorous method for calculating the relative binding affinities of a series of related ligands. nih.gov | Guiding lead optimization by predicting the impact of structural modifications on binding potency. |

Novel Therapeutic Avenues and Target Exploration

The structural similarity of this compound to known modulators of the central nervous system suggests a rich landscape for exploring novel therapeutic applications. A primary area of focus is the modulation of glycine transporters (GlyT1 and GlyT2) .

GlyT1 and GlyT2 are crucial for regulating glycine concentrations in the synaptic cleft, thereby influencing both inhibitory neurotransmission and the function of N-methyl-D-aspartate (NMDA) receptors. nih.gov Inhibition of GlyT1, in particular, has been investigated as a therapeutic strategy for schizophrenia, as it can enhance NMDA receptor function. nih.goveurekaselect.com The potential of this compound and its derivatives as selective inhibitors of GlyT1 or GlyT2 warrants thorough investigation. Such compounds could offer new treatment options for a range of CNS disorders, including schizophrenia, depression, anxiety, and pain. eurekaselect.comnih.gov

Beyond the established role of glycine transporters, future research could explore other potential targets. Given the diverse biological roles of glycine, compounds that modulate its signaling pathways could have applications in areas such as neuroprotection and the treatment of neurodegenerative diseases. eurekaselect.compatsnap.com Preclinical studies have suggested that GlyT1 modulators may possess neuroprotective properties, opening up avenues for their investigation in conditions like Parkinson's disease. eurekaselect.compatsnap.com

Development of Chemical Probes for Biological Systems

To elucidate the mechanism of action and identify the specific biological targets of this compound, the development of specialized chemical probes is essential. These tools are designed to interact with and report on the activity of their targets within a complex biological environment.

Fluorescent probes can be synthesized by conjugating a fluorophore to the core structure of this compound. nih.govcore.ac.uk These probes would allow for the visualization of the compound's distribution within cells and tissues, providing valuable information about its cellular uptake and localization. The design of such probes requires careful consideration of the linker used to attach the fluorophore to ensure that the biological activity of the parent compound is retained. nih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govplantchemetics.orgrsc.orgmtoz-biolabs.comrsc.org An activity-based probe derived from this compound could be designed to covalently label its protein target(s). This would enable the identification of the specific enzymes or receptors with which the compound interacts, thereby providing direct evidence of its molecular targets and off-targets. mtoz-biolabs.comrsc.org

| Probe Type | Design Principle | Application in this compound Research |

| Fluorescent Probes | Covalent attachment of a fluorescent dye to the molecule. nih.govcore.ac.uk | Visualization of cellular uptake, distribution, and target engagement. |

| Activity-Based Probes (ABPs) | Incorporation of a reactive group that covalently binds to the active site of a target protein. nih.govplantchemetics.orgrsc.orgmtoz-biolabs.comrsc.org | Direct identification of the molecular targets and assessment of their functional state in complex biological systems. |

Q & A

Q. What are the recommended synthetic routes for N-(2-carbamoyl-5-chlorophenyl)glycine, and how do reaction conditions influence yield?

The synthesis of this compound involves multi-step organic reactions, including acylation and carbamoylation. Critical parameters include:

- Temperature control : Optimized reaction temperatures (e.g., 0–25°C) minimize side reactions like hydrolysis of the carbamoyl group .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction efficiency .

- Protecting groups : Use of fluorenylmethyloxycarbonyl (Fmoc) or chloroacetyl groups prevents unwanted side reactions during glycine derivatization .

Characterization via NMR and mass spectrometry is essential to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., carbamoyl and chloro groups) .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Validates purity and quantifies trace impurities, critical for biological studies .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) under gradient elution conditions .

Q. What are the optimal storage conditions for this compound?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the carbamoyl group .

- Light sensitivity : Protect from UV exposure to avoid photodegradation .

- Desiccants : Use silica gel to mitigate moisture-induced degradation .

Advanced Research Questions

Q. How does the electron-withdrawing 5-chloro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The 5-chloro group enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution. For example:

Q. What experimental approaches are used to study interactions between this compound and enzymatic targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) with proteases or kinases .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target engagement .

- Molecular docking : Predicts binding modes using software like AutoDock, validated by mutagenesis studies .

Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to track metabolic pathways of this compound?

Q. What strategies resolve contradictions in reported biological activities across studies?

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Q. What in vitro assays are recommended for preliminary toxicity screening?

Q. How are derivatives of this compound synthesized for structure-activity relationship (SAR) studies?

- Parallel synthesis : Introduce substituents (e.g., methyl, nitro) at the phenyl ring via Suzuki-Miyaura coupling .

- Prodrug design : Conjugate with ester or amide moieties to enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.